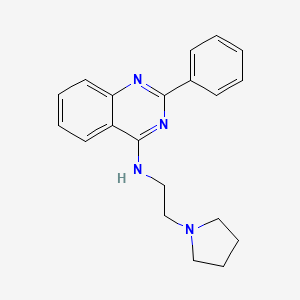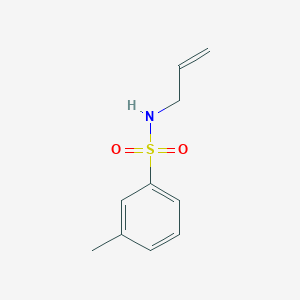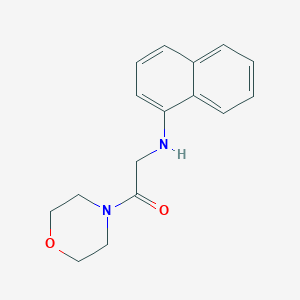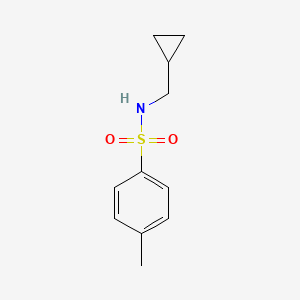
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine, also known as PPQ or PPQ-102, is a small molecule that has shown promising results in scientific research. This compound belongs to the quinazoline family and has a molecular weight of 344.45 g/mol. PPQ has been synthesized using various methods and has been found to have a wide range of potential applications in scientific research.
作用機序
The mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have anti-inflammatory properties, and to be effective in reducing oxidative stress in the body.
実験室実験の利点と制限
One of the main advantages of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying various cellular processes. However, one limitation of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine.
将来の方向性
There are several future directions for research on 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine. One area of interest is its potential as an anti-cancer agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to protect neurons from damage, and further research is needed to determine its potential as a treatment for neurodegenerative diseases.
合成法
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-pyrrolidin-1-ylethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine as a white crystalline solid. Other methods of synthesis include the use of different catalysts and reaction conditions.
科学的研究の応用
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and viruses. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have potential as a neuroprotective agent, and as a treatment for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24/h1-5,8-11H,6-7,12-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOFYNHQPRAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)






